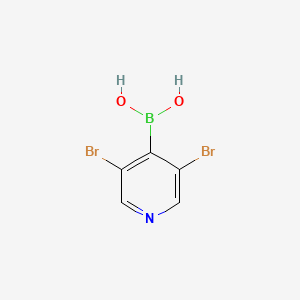

3,5-Dibromopyridine-4-boronic acid

Description

Properties

IUPAC Name |

(3,5-dibromopyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBr2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCKCHBPJIPSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1Br)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBr2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-73-6 | |

| Record name | 1310384-73-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3,5-Dibromopyridine-4-boronic acid

An In-depth Technical Guide to the

Introduction

Significance of 3,5-Dibromopyridine-4-boronic acid

3,5-Dibromopyridine-4-boronic acid is a pivotal building block in modern organic synthesis and medicinal chemistry. As a halogenated pyridine derivative, it serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules.[1][2] Its primary utility lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] This reaction is a cornerstone of carbon-carbon bond formation, enabling the construction of biaryl and hetero-biaryl scaffolds that are prevalent in many biologically active compounds.

For researchers and professionals in drug development, 3,5-dibromopyridine-4-boronic acid offers a strategic tool for introducing a substituted pyridine ring into a target molecule. This is of particular importance as the pyridine moiety is a common feature in numerous pharmaceuticals, contributing to their desired pharmacological properties. The bromine atoms at the 3 and 5 positions provide additional handles for further functionalization, allowing for the generation of diverse molecular libraries for drug discovery.[1][5] The boronic acid group at the 4-position directs the initial key coupling reaction. This trifunctional nature makes it a highly valuable reagent for the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting a range of therapeutic areas.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, 3,5-dibromopyridine, is provided in the table below.

| Property | Value |

| Chemical Formula | C₅H₃Br₂N |

| Molecular Weight | 236.89 g/mol [7] |

| Appearance | Light yellow to white solid[5] |

| Melting Point | 110-115 °C[5] |

| Boiling Point | 222 °C[5] |

| CAS Number | 625-92-3[7] |

Synthetic Strategies: A Comparative Overview

The synthesis of pyridine boronic acids can be challenging due to the electron-deficient nature of the pyridine ring. However, several reliable methods have been developed. The most common and effective approach for the synthesis of 3,5-dibromopyridine-4-boronic acid is through a halogen-metal exchange reaction followed by borylation.

Halogen-Metal Exchange from a 3,5-Dibromo-4-halopyridine Precursor

This is the most direct and widely employed strategy. It commences with a 3,5-dibromo-4-halopyridine, such as 3,5-dibromo-4-iodopyridine or 3,5-dibromo-4-chloropyridine. The key step is a selective halogen-metal exchange at the 4-position using a strong organometallic base, typically an organolithium reagent like n-butyllithium (n-BuLi), at cryogenic temperatures (e.g., -78 °C).[8] The greater reactivity of the C-I or C-Cl bond at the 4-position compared to the C-Br bonds at the 3 and 5 positions allows for regioselective metalation. The resulting 3,5-dibromo-4-lithiopyridine is then trapped in situ with an electrophilic boron source, such as a trialkyl borate (e.g., triisopropyl borate or trimethyl borate), to form the corresponding boronate ester.[9] Subsequent acidic workup hydrolyzes the ester to yield the desired 3,5-dibromopyridine-4-boronic acid.

Directed ortho-Metalation of 3,5-Dibromopyridine

An alternative approach involves the direct deprotonation of 3,5-dibromopyridine at the 4-position. This is a directed ortho-metalation reaction, where the nitrogen atom of the pyridine ring directs a strong, non-nucleophilic base to the adjacent C4 position. A common base for this transformation is lithium diisopropylamide (LDA).[5][7] The resulting lithiated intermediate is then quenched with a borate ester, as described in the previous method. While this method avoids the need for a pre-functionalized starting material, it can sometimes be lower yielding or less regioselective compared to the halogen-metal exchange route. The choice of base and reaction conditions is critical to the success of this approach.[10]

Comparison of Synthetic Routes

| Feature | Halogen-Metal Exchange | Directed ortho-Metalation |

| Starting Material | 3,5-Dibromo-4-halopyridine (e.g., iodo or chloro) | 3,5-Dibromopyridine |

| Key Reagent | Organolithium (e.g., n-BuLi) | Strong, non-nucleophilic base (e.g., LDA) |

| Regioselectivity | Generally high, driven by halogen reactivity | Can be variable, dependent on base and conditions |

| Yield | Often higher and more reliable | Can be moderate to good |

| Advantages | High regioselectivity, reliable | More readily available starting material |

| Disadvantages | Requires synthesis of the starting 4-halopyridine | Potential for side reactions and lower selectivity |

Detailed Experimental Protocol: Synthesis via Halogen-Metal Exchange

This section provides a detailed, step-by-step protocol for the synthesis of 3,5-dibromopyridine-4-boronic acid, based on the reliable halogen-metal exchange methodology. The procedure outlined is a representative synthesis and may require optimization based on laboratory conditions and reagent purity.

Reaction Scheme

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 3,5-Dibromo-4-iodopyridine | >97% | Commercially available | Starting material |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Major chemical supplier | Must be anhydrous and inhibitor-free |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Major chemical supplier | Pyrophoric, handle under inert atmosphere |

| Triisopropyl borate | >98% | Major chemical supplier | Moisture sensitive |

| Hydrochloric Acid (HCl) | 2 M aqueous solution | Major chemical supplier | For workup |

| Saturated Sodium Chloride (brine) | ACS grade | Prepared in-house | For workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS grade | Major chemical supplier | For drying |

| Diethyl ether | ACS grade | Major chemical supplier | For extraction |

| Hexanes | ACS grade | Major chemical supplier | For recrystallization |

Step-by-Step Procedure

-

Reaction Setup: A three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen. This ensures an inert and anhydrous environment, which is critical for the success of the reaction.

-

Charging the Flask: The flask is charged with 3,5-dibromo-4-iodopyridine (1.0 eq) and anhydrous THF (approximately 0.1 M solution). The mixture is stirred until the starting material is fully dissolved.

-

Cooling: The reaction flask is cooled to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is crucial to prevent side reactions and decomposition of the organolithium intermediates.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The slow addition helps to control the exothermicity of the reaction. The formation of the lithiated species is typically indicated by a color change. The mixture is stirred at -78 °C for an additional 30-60 minutes to ensure complete halogen-metal exchange.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. This electrophilic quench reacts with the lithiated intermediate to form a boronate ester. The mixture is stirred at -78 °C for 1-2 hours.

-

Warming and Quenching: The cooling bath is removed, and the reaction is allowed to warm slowly to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of 2 M HCl.

-

Work-up and Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x volume of THF). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexanes, to afford 3,5-dibromopyridine-4-boronic acid as a white to off-white solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the aromatic proton signals and the absence of starting material.

-

¹³C NMR: To verify the carbon skeleton of the molecule.

-

¹¹B NMR: To confirm the presence of the boronic acid moiety.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

Visualization of the Synthesis

Reaction Mechanism

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no product yield | - Inactive n-BuLi (degraded by air/moisture).- Wet solvent or glassware.- Starting material is impure. | - Titrate the n-BuLi solution before use.- Ensure all glassware is properly dried and the solvent is anhydrous.- Check the purity of the starting material by NMR or GC-MS. |

| Incomplete reaction | - Insufficient n-BuLi or reaction time.- Poor stirring. | - Use a slight excess of n-BuLi (1.1-1.2 eq).- Increase the stirring time after the addition of n-BuLi.- Ensure efficient stirring throughout the reaction. |

| Formation of side products (e.g., protodeboronation) | - Presence of protic impurities (e.g., water).- Reaction warmed up prematurely. | - Use high-purity, anhydrous reagents and solvents.- Maintain the reaction temperature at -78 °C until the borylation step is complete. |

| Product "oils out" during recrystallization | - The solution is supersaturated above the melting point of the product.- Inappropriate solvent system. | - Reheat the solution to redissolve the oil, add a small amount of additional "good" solvent, and allow to cool slowly.<[11]br>- Try a different solvent pair for recrystallization, such as ethyl acetate/hexanes. [11] |

Safety Precautions

-

Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water and air. It should only be handled by trained personnel under an inert atmosphere (nitrogen or argon) using proper syringe techniques.

-

Cryogenic Temperatures: Working with dry ice/acetone baths requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, to prevent cold burns.

-

Quenching: The quenching of organolithium reagents is exothermic. The quenching agent should be added slowly to the reaction mixture, especially if it is still cold.

-

General Handling: All chemical manipulations should be performed in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

Conclusion

The synthesis of 3,5-dibromopyridine-4-boronic acid is a valuable and accessible procedure for synthetic and medicinal chemists. The halogen-metal exchange route, in particular, offers a reliable and high-yielding method for the preparation of this important building block. Careful attention to anhydrous and inert reaction conditions is paramount to achieving a successful outcome. With the protocol and troubleshooting guide provided, researchers should be well-equipped to synthesize this versatile reagent for their drug discovery and development endeavors.

References

-

Li, W., & Zhang, G. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 135-153. [Link]

-

Silva, F., & Sousa, E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3255. [Link]

-

Knochel, P., & Krasovskiy, A. (2006). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 61(8), 959-967. [Link]

-

The Royal Society of Chemistry. (2006). Supplementary Material (ESI) for Chemical Communications. [Link]

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Organic Syntheses, 81, 89. [Link]

-

Pinet, S., & Beauchemin, A. M. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(11), 3326. [Link]

-

Fengchen Group. (n.d.). Exploring 3,5-Dibromopyridine: Properties, Applications, and Manufacturing. Retrieved from [Link]

-

Aggarwal, V. K. (n.d.). Lithiation-Borylation in Synthesis. Retrieved from [Link]

-

Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of chemical research, 47(10), 3174-3183. [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research. [Link]

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports, 39(2), 263-305. [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

- Google Patents. (2013). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.

- Google Patents. (2019). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.

- Google Patents. (2008). Process for purification of boronic acid and its derivatives.

-

ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. Page loading... [guidechem.com]

- 7. 3,5-Dibromopyridine 99 625-92-3 [sigmaaldrich.com]

- 8. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. znaturforsch.com [znaturforsch.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

3,5-Dibromopyridine-4-boronic acid chemical properties

An In-Depth Technical Guide to 3,5-Dibromopyridine-4-boronic acid: Properties, Reactivity, and Applications

Introduction

3,5-Dibromopyridine-4-boronic acid is a specialized heterocyclic organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a pyridine core flanked by two bromine atoms and substituted with a boronic acid moiety at the 4-position, renders it a highly versatile and valuable building block. The boronic acid group is a key functional handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, providing a robust method for forming carbon-carbon bonds.[1] The two bromine atoms offer additional sites for sequential or differential functionalization, enabling the synthesis of complex, multi-substituted pyridine scaffolds.

This guide provides a comprehensive overview of the chemical properties, synthesis, stability considerations, reactivity, and safe handling of 3,5-Dibromopyridine-4-boronic acid, with a focus on its practical application in synthetic chemistry for professionals in drug discovery and development.

Physicochemical and Structural Properties

The core utility of 3,5-Dibromopyridine-4-boronic acid stems from its distinct physical and chemical characteristics. While specific experimental data for this exact compound is sparse, its properties can be reliably inferred from closely related analogs such as 2,6-Dibromopyridine-4-boronic acid and its parent pyridine boronic acids.

Structural Diagram

Caption: Structure of 3,5-Dibromopyridine-4-boronic acid.

Data Summary

| Property | Value / Description | Source |

| Molecular Formula | C₅H₄BBr₂NO₂ | - |

| Molecular Weight | 280.71 g/mol | - |

| Appearance | Typically a white to off-white solid. | [2] |

| Solubility | Slightly soluble in aqueous acid and water; soluble in organic solvents like DMSO and DMF. | [3] |

| Storage Temperature | Recommended storage at -20°C for long-term stability. | |

| Key Functional Groups | Boronic acid (-B(OH)₂), Pyridine ring, Bromo substituents (-Br) | - |

Synthesis and Stability Considerations

Synthetic Routes

The synthesis of pyridinylboronic acids typically follows one of several established methods. For 3,5-Dibromopyridine-4-boronic acid, the most logical approach involves a metal-halogen exchange followed by borylation. This process generally starts from a corresponding polyhalogenated pyridine precursor. A common method involves:

-

Lithiation: Reaction of a suitable starting material, such as 3,4,5-tribromopyridine, with a strong organolithium base (e.g., n-butyllithium) at low temperatures (-78 °C to -40 °C). The base selectively performs a lithium-halogen exchange at the 4-position.[4][5]

-

Borylation: The resulting lithiated intermediate is then quenched in situ with a borate ester, such as triisopropyl borate or trimethyl borate.[4]

-

Hydrolysis: Acidic workup hydrolyzes the borate ester to yield the final boronic acid product.

Expert Insight: The Challenge of Stability

A critical consideration for researchers is the inherent instability of many heteroaromatic boronic acids, including pyridine derivatives.[6] These compounds are susceptible to decomposition via several pathways, most notably protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This degradation can be accelerated by heat, the presence of base, and even the palladium catalysts used in cross-coupling reactions.[6]

Causality: The electron-deficient nature of the pyridine ring can weaken the carbon-boron bond, making it more susceptible to cleavage, especially in aqueous or protic environments.

To mitigate this, several strategies have been developed:

-

Anhydride Formation: Boronic acids can reversibly form cyclic anhydrides (boroxines), which are often more stable for storage.

-

Stable Derivatives: For challenging substrates, conversion to more robust surrogates is a field-proven technique. N-methyliminodiacetic acid (MIDA) boronates are exceptionally air-stable solids that undergo slow, controlled release of the active boronic acid under reaction conditions, preventing premature decomposition and improving coupling efficiency.[6]

Reactivity and Synthetic Applications: The Suzuki-Miyaura Coupling

The primary utility of 3,5-Dibromopyridine-4-boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This powerful palladium-catalyzed method allows for the formation of a C-C bond between the boronic acid's pyridine ring and an aryl or vinyl halide/triflate.[1] This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[1][7]

Typical Suzuki-Miyaura Reaction Workflow

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a 4-Aryl-3,5-dibromopyridine

This protocol is a representative example adapted from procedures for similar Suzuki couplings involving substituted halopyridines.[8][9]

Objective: To couple 3,5-Dibromopyridine-4-boronic acid with an aryl bromide (e.g., 4-bromoanisole).

Materials:

-

3,5-Dibromopyridine-4-boronic acid (1.0 eq)

-

Aryl Halide (e.g., 4-bromoanisole, 1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

-

Vessel Preparation: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-Dibromopyridine-4-boronic acid, the aryl halide, and the base.

-

Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water). Stir the suspension for 5-10 minutes.

-

Catalyst Addition: Add the palladium catalyst to the mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion (typically 4-24 hours), cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 4-aryl-3,5-dibromopyridine.

Expert Insight: Rationale for Reagent Choices

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective catalyst for a wide range of Suzuki couplings. Its primary role is to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

-

Base: A base is crucial for the transmetalation step. It converts the boronic acid to a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[9] The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) can significantly impact yield, with stronger bases often required for less reactive halides.

-

Solvent: A mixture of an organic solvent like dioxane or toluene with water is frequently used. The organic solvent solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[1]

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure user safety and maintain the chemical integrity of 3,5-Dibromopyridine-4-boronic acid. The following information is synthesized from safety data sheets for closely related compounds.[2][10][11][12]

Safety and Hazard Information

| Hazard Type | GHS Classification and Statements |

| Acute Toxicity | H302: Harmful if swallowed. |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

| Prevention | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. |

| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Disclaimer: This safety information is based on structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Handling and Storage Recommendations

-

Handling: Use only in a well-ventilated area, preferably in a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term preservation of reactivity, storage at -20°C under an inert atmosphere is recommended to minimize degradation via protodeboronation.

Conclusion

3,5-Dibromopyridine-4-boronic acid is a potent synthetic intermediate that offers a direct route to constructing complex, functionalized pyridine derivatives. Its value lies in the strategic placement of a boronic acid for reliable Suzuki-Miyaura coupling and two bromine atoms that serve as orthogonal handles for further synthetic elaboration. While researchers must remain vigilant about the compound's potential instability and adhere to strict handling and storage protocols, its capacity to accelerate the discovery of novel molecules in pharmaceuticals and materials science is undeniable. Understanding the principles behind its reactivity and the strategies to mitigate its degradation are key to leveraging its full synthetic potential.

References

-

Burke, M. D., & Gillis, E. P. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]

-

Deng, H., & Li, G. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(i), 135-153. [Link]

-

The Royal Society of Chemistry. (2006). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Osiński, P. W., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2247–2255. [Link]

-

Autech Industry Co., Limited. (n.d.). Exploring 3,5-Dibromopyridine: Properties, Applications, and Manufacturing. Retrieved from [Link]

-

Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3337. [Link]

-

Tondi, D., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 24(5), 4583. [Link]

-

Tondi, D., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Preprints.org. [Link]

-

PubChem. (n.d.). (Pyridin-4-yl)boronic acid. Retrieved from [Link]

- Google Patents. (2013). CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Organic Syntheses, 81, 89. [Link]

-

Boubakri, L., et al. (2019). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]

-

Liu, H., et al. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry, 39, 116164. [Link]

-

PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

-

Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5437. [Link]

-

Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4998. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. aksci.com [aksci.com]

- 3. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]

- 4. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. fishersci.com [fishersci.com]

- 12. 3,5-二溴吡啶 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 3,5-Dibromopyridine-4-boronic acid: A Keystone Building Block in Modern Chemistry

Introduction and Overview

In the landscape of modern organic synthesis and medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel materials and therapeutic agents. Among the vast arsenal of synthetic tools, organoboron compounds, particularly boronic acids, have established themselves as exceptionally versatile intermediates. This guide provides an in-depth technical examination of 3,5-Dibromopyridine-4-boronic acid , a highly functionalized building block whose unique electronic and structural characteristics make it an invaluable reagent for researchers, particularly those in drug discovery and materials science.

The strategic placement of two bromine atoms flanking a boronic acid group on the pyridine ring offers multiple, distinct points for chemical modification. This trifunctional nature allows for sequential, site-selective reactions, enabling the construction of complex molecular architectures that would be challenging to access through other means. This guide will elucidate the molecular structure, physicochemical properties, synthesis, and reactivity of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions. We will provide field-proven insights and detailed experimental protocols to empower researchers in leveraging this potent chemical tool.

Molecular Structure and Physicochemical Properties

The utility of 3,5-Dibromopyridine-4-boronic acid stems directly from its molecular architecture. The pyridine ring, an electron-deficient heterocycle, is further influenced by the inductive electron-withdrawing effects of the two bromine atoms at the 3 and 5 positions and the boronic acid group at the 4 position. This electronic profile significantly impacts the reactivity of each site on the ring.

The C-B bond is polarized towards carbon, and the boronic acid moiety, -B(OH)₂, is known to be a competent hydrogen-bond donor and can engage in reversible covalent bonding.[1] While a definitive single-crystal X-ray structure for this specific compound is not widely published, data from analogous pyridine-4-boronic acids suggest a trigonal planar geometry around the boron atom, with B-C and B-O bond lengths in the range of 1.59 Å and 1.35 Å, respectively.[2] The C-B bond is orthogonal to the plane of the pyridine ring. The two bulky bromine atoms ortho to the boronic acid group can create significant steric hindrance, which can be exploited to influence the regioselectivity of subsequent reactions.

Physicochemical Data

Quantitative data for this specialized reagent is summarized below. For context, properties of its common precursor, 3,5-Dibromopyridine, are also included.

| Property | 3,5-Dibromopyridine-4-boronic acid | 3,5-Dibromopyridine (Precursor) |

| CAS Number | 1190423-35-6 | 625-92-3[3] |

| Molecular Formula | C₅H₄BBr₂NO₂ | C₅H₃Br₂N[3] |

| Molecular Weight | 280.71 g/mol | 236.89 g/mol [3] |

| Appearance | Typically a white to off-white solid | White to light beige solid |

| Melting Point | Data not widely available | 110-115 °C |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Soluble in organic solvents |

Synthesis and Purification

The synthesis of 3,5-Dibromopyridine-4-boronic acid is typically achieved from a suitable precursor like 3,5-Dibromopyridine or 3,5-Dibromo-4-chloropyridine. The most common and reliable method involves a halogen-metal exchange followed by electrophilic trapping with a borate ester. This process leverages the increased acidity of the C4 proton due to the adjacent bromine atoms, facilitating directed ortho-metalation.

The diagram below outlines a representative synthetic workflow.

Caption: Synthetic workflow for 3,5-Dibromopyridine-4-boronic acid.

Detailed Synthesis Protocol

Causality: This protocol relies on the generation of a highly reactive organolithium intermediate. The choice of Lithium diisopropylamide (LDA) as the base is critical; it is strong enough to deprotonate the C4 position but is sterically hindered, which minimizes nucleophilic attack on the pyridine ring itself. The reaction must be conducted under strictly anhydrous conditions and at low temperatures (-78 °C) to prevent quenching of the organolithium species and unwanted side reactions. The electrophilic trap, trimethyl borate, is chosen for its reactivity and the ease with which the resulting boronate ester can be hydrolyzed to the final boronic acid.

Materials:

-

3,5-Dibromopyridine (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropylamine (1.1 eq)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)

-

Trimethyl borate (B(OMe)₃) (1.2 eq)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether or Ethyl acetate

Procedure:

-

Preparation of LDA: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 eq) via syringe. Slowly add n-BuLi (1.05 eq) dropwise. Stir the solution at -78 °C for 30 minutes.

-

Metalation: In a separate flame-dried flask, dissolve 3,5-Dibromopyridine (1.0 eq) in anhydrous THF. Cool this solution to -78 °C. Transfer the prepared LDA solution from Step 1 into the 3,5-Dibromopyridine solution via cannula. Stir the resulting mixture at -78 °C for 1 hour. Formation of the lithiated intermediate should occur.

-

Borylation: While maintaining the temperature at -78 °C, add trimethyl borate (1.2 eq) dropwise to the reaction mixture. A thick precipitate may form.

-

Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

Hydrolysis & Workup: Cool the reaction mixture to 0 °C (ice bath) and quench by the slow, careful addition of 1 M HCl until the pH is ~2-3. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization or silica gel chromatography to yield the final product.

Reactivity and Applications in Organic Synthesis

The primary application of 3,5-Dibromopyridine-4-boronic acid is as a versatile substrate in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds, particularly for creating biaryl and hetero-biaryl structures, which are prevalent in pharmaceuticals.

The molecule offers three potential reaction sites: the boronic acid group and the two C-Br bonds.

-

Suzuki Coupling at C4: The C-B(OH)₂ bond is the most reactive site for Suzuki coupling under standard conditions. It will readily couple with a wide range of aryl or vinyl halides/triflates.

-

Sequential Suzuki Coupling at C3/C5: The C-Br bonds are less reactive than the boronic acid but can be activated for a subsequent Suzuki coupling using more forcing conditions or different catalyst systems. This allows for a stepwise, selective introduction of different aryl groups onto the pyridine core.

This differential reactivity is the cornerstone of its utility, enabling the synthesis of complex, unsymmetrical tri-substituted pyridines.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a Palladium(0) species. Understanding this cycle is key to optimizing reaction conditions.

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Protocol for a Typical Suzuki-Miyaura Coupling

Causality: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base is crucial. The base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid by converting it to a more nucleophilic boronate species, which is necessary for the transmetalation step. The solvent system (e.g., Dioxane/Water) is chosen to dissolve both the organic and inorganic reagents. The reaction is heated to overcome the activation energy for the oxidative addition and reductive elimination steps.

Materials:

-

3,5-Dibromopyridine-4-boronic acid (1.0 eq)

-

Aryl Halide (e.g., 4-Bromoanisole) (1.1 eq)

-

Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

Setup: To a reaction vessel, add 3,5-Dibromopyridine-4-boronic acid (1.0 eq), the aryl halide (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (N₂ or Ar). Add 1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio).

-

Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by using a freeze-pump-thaw method.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel.

Application in Drug Discovery

The unique ability of boronic acids to serve as both versatile synthetic handles and potential pharmacophores has cemented their role in drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, and the 3,4,5-trisubstituted pattern accessible via 3,5-Dibromopyridine-4-boronic acid allows for the precise spatial arrangement of functional groups to optimize interactions with biological targets like protein kinases or G-protein coupled receptors.

For example, this building block can be used to synthesize inhibitors of specific enzymes where one substituent can target a key active site residue, a second can occupy a hydrophobic pocket, and a third can be modified to improve pharmacokinetic properties (e.g., solubility, metabolic stability). The boronic acid group itself can act as a bioisostere for other functional groups or form reversible covalent bonds with serine or threonine residues in an enzyme's active site, a mechanism famously employed by the proteasome inhibitor drug Bortezomib.[1] The incorporation of this building block allows medicinal chemists to rapidly generate libraries of complex, drug-like molecules for structure-activity relationship (SAR) studies.

Handling, Storage, and Safety

As with all laboratory chemicals, proper handling of 3,5-Dibromopyridine-4-boronic acid is essential for safety. Organoboronic acids are generally stable solids but can be hygroscopic and are best stored under an inert atmosphere.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated chemical fume hood.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (nitrogen or argon) to protect from moisture. Refrigeration is often recommended.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Organic acid waste should be segregated from incompatible materials.

Conclusion and Future Outlook

3,5-Dibromopyridine-4-boronic acid is more than just a chemical intermediate; it is a powerful platform for innovation. Its trifunctional nature provides a pre-organized scaffold for creating complex, multi-substituted heterocyclic compounds with a high degree of precision. Its primary application in the robust and reliable Suzuki-Miyaura coupling reaction makes it a go-to reagent for constructing molecular frameworks central to drug discovery and materials science. As the demand for molecular complexity and synthetic efficiency continues to grow, the strategic importance of building blocks like 3,5-Dibromopyridine-4-boronic acid will only increase, paving the way for the next generation of advanced materials and life-saving therapeutics.

References

-

Kara, H., et al. (2022). Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] compound. DergiPark. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Phenylboronic acid. Available at: [Link]

-

PubChem. (Pyridin-4-yl)boronic acid. National Center for Biotechnology Information. Available at: [Link]

-

University of Washington Environmental Health & Safety. Organic Acid SOP. Available at: [Link]

-

Lima, L. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

-

Das, B., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]

-

Prothero, J., & Beno, B. R. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. Available at: [Link]

-

Prothero, J., & Beno, B. R. (2020). Design and discovery of boronic acid drugs. Request PDF on ResearchGate. Available at: [Link]

-

Boron Molecular. The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. Available at: [Link]

-

PubChem. 3,5-Dibromo-4-chloropyridine. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings. Available at: [Link]

- Google Patents. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.

-

ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine. Available at: [Link]

-

Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

-

Prothero, J., & Beno, B. R. (2020). Design and discovery of boronic acid drugs. PubMed. Available at: [Link]

-

Sotor, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. Design and discovery of boronic acid drugs | Request PDF. Available at: [Link]

-

Royal Society of Chemistry. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids. Chemical Science. Available at: [Link]

Sources

Core Topic: Stability and Storage of 3,5-Dibromopyridine-4-boronic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of 3,5-Dibromopyridine-4-boronic acid

3,5-Dibromopyridine-4-boronic acid is a pivotal reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its structural features—a pyridine core functionalized with two bromine atoms and a boronic acid moiety—make it a versatile building block for introducing the 3,5-dibromopyridinyl group into complex molecules. This is of significant interest in the fields of medicinal chemistry and materials science, where this scaffold can impart specific electronic, steric, and binding properties.

However, like many boronic acids, especially heteroaromatic derivatives, its utility is intrinsically linked to its chemical stability.[1][2] Degradation not only depletes the active reagent but can also introduce impurities that complicate reaction outcomes, purification, and downstream applications. A thorough understanding of its stability profile is therefore not merely a matter of good laboratory practice but a prerequisite for reliable and successful research.

Fundamental Chemical Stability and Degradation Pathways

The stability of 3,5-Dibromopyridine-4-boronic acid is governed by the inherent reactivity of the carbon-boron bond, which is influenced by the electronic properties of the dibrominated pyridine ring. Several degradation pathways can compromise the compound's purity and reactivity.

Protodeboronation: The Primary Degradation Concern

Protodeboronation is the most common degradation pathway for arylboronic acids, involving the cleavage of the C–B bond and its replacement with a C–H bond.[3] This process converts 3,5-Dibromopyridine-4-boronic acid into the corresponding 3,5-Dibromopyridine, an impurity that is inactive in Suzuki coupling. This reaction can be catalyzed by acids, bases, or even residual transition metals.[4][5]

-

Mechanism: The reaction is highly dependent on pH.[1] Under basic conditions, the boronic acid is converted to the more nucleophilic boronate species (B(OH)₃⁻), which is then protonated by a proton source like water.[1] Under acidic conditions, the reaction can proceed via an electrophilic substitution mechanism on the electron-rich aromatic ring, though this is less common for electron-deficient rings.[5] The pyridine nitrogen in the ring can form zwitterionic species, which may facilitate a unimolecular fragmentation of the C-B bond, a phenomenon observed in other pyridine boronic acids.[1]

-

Influence of Substituents: The two electron-withdrawing bromine atoms decrease the electron density of the pyridine ring. While this can make the C-B bond less susceptible to certain types of electrophilic attack, it can also influence the rate of base-catalyzed protodeboronation in complex ways.[5]

Oxidation

The C–B bond is thermodynamically susceptible to oxidation, a process that converts the boronic acid into a hydroxylated derivative (a phenol analog) and boric acid.[6][7] This is a kinetically slow process for most arylboronic acids but can be a significant issue during long-term storage in the presence of atmospheric oxygen.[6][8]

-

Mechanism: Oxidation is often mediated by reactive oxygen species (ROS). The reaction involves the attack of a nucleophilic oxidant on the empty p-orbital of the boron atom, followed by a 1,2-migration of the aryl group from the boron to the oxygen atom.[7] This forms a borate ester, which is rapidly hydrolyzed to the final products.

Dehydrative Trimerization: Formation of Boroxines

In the solid state or in non-aqueous solvents, boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. While not strictly a degradation pathway in the sense of irreversible bond cleavage, this process sequesters the active monomeric boronic acid. The presence of water shifts the equilibrium back towards the monomeric acid. This equilibrium is a key reason why precise control over moisture is essential during storage and handling.

The primary pathways leading to the degradation of 3,5-Dibromopyridine-4-boronic acid are summarized in the diagram below.

Recommended Storage and Handling Protocols

To mitigate the degradation risks, a stringent storage and handling protocol is mandatory. The following recommendations are designed to preserve the compound's integrity from receipt to use.

Optimal Storage Conditions

The primary goal of storage is to exclude atmospheric oxygen and moisture while preventing thermal decomposition.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C or lower.[9] | Reduces the kinetic rate of all degradation pathways. Prevents thermal stress. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[9][10] | Prevents oxidative degradation of the C-B bond by atmospheric oxygen.[7][8] |

| Moisture | Keep in a tightly sealed container in a dry environment.[11][12] | Prevents hydrolysis and minimizes moisture-mediated protodeboronation. Boric acid itself is mildly hygroscopic.[11] |

| Light | Store in an opaque or amber vial. | Protects against potential photolytic degradation pathways, although thermal and atmospheric degradation are the primary concerns. |

Safe Handling Workflow

Proper handling is crucial to prevent contamination and degradation during experimental use. All handling should be performed in a controlled environment.

Step-by-Step Handling Protocol:

-

Receiving: Upon receipt, visually inspect the container to ensure the seal is intact.

-

Inert Environment Transfer: Whenever possible, handle the solid material inside a glovebox or glovebag under a positive pressure of argon or nitrogen.

-

Aliquotting: For frequent use, it is advisable to aliquot the bulk material into smaller, single-use vials. This prevents repeated exposure of the entire stock to the atmosphere.

-

Weighing: Weigh the required amount quickly and in a dry environment.

-

Sealing: After use, securely seal the container, preferably with laboratory film (e.g., Parafilm®) as a secondary seal, and backfill with inert gas if possible.

-

PPE: Always use appropriate personal protective equipment, including safety glasses, a lab coat, and compatible gloves.[13]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14]

Chemical Incompatibilities

To prevent accelerated degradation, avoid storing or handling 3,5-Dibromopyridine-4-boronic acid with the following substances.

| Incompatible Class | Examples | Rationale |

| Strong Oxidizing Agents | Peroxides, Nitric Acid, Chromic Acid | Can cause rapid and potentially exothermic oxidation of the C-B bond.[15] |

| Strong Bases | Alkali Metal Hydroxides (NaOH, KOH) | Catalyze protodeboronation by forming the reactive boronate species. |

| Strong Acids | HCl, H₂SO₄ | Can promote acid-catalyzed protodeboronation.[5][15] |

| Excessive Water/Alcohols | Humid air, aqueous solutions | Act as proton sources for protodeboronation and can facilitate hydrolysis.[1] |

Purity Assessment and Quality Control

Regularly assessing the purity of the boronic acid is essential, especially for material that has been stored for an extended period.

Common Analytical Techniques:

-

¹H NMR Spectroscopy: Provides a clear profile of the aromatic protons. The appearance of a new singlet in the corresponding region for 3,5-Dibromopyridine is a key indicator of protodeboronation.

-

¹¹B NMR Spectroscopy: A broad signal around 20-30 ppm is characteristic of a trigonal boronic acid. The formation of the tetrahedral boronate species in the presence of a base will shift this signal upfield to around 3-9 ppm.

-

LC-MS and HPLC: Reversed-phase HPLC is a powerful tool for quantifying the purity and identifying degradation products.[16][17] A method using a C18 column with a buffered mobile phase (e.g., ammonium acetate in water/acetonitrile) can effectively separate the boronic acid from its protodeboronated impurity.[17][18]

Example Protocol: Purity Analysis by RP-HPLC

-

Sample Preparation: Carefully prepare a stock solution of the boronic acid in a suitable aprotic solvent like acetonitrile at a concentration of ~1 mg/mL to minimize degradation in the diluent.[19]

-

Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 10 mM Ammonium Acetate in water and (B) Acetonitrile.

-

Gradient Program: Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for 2-3 minutes, and then re-equilibrate.

-

Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 270 nm).

-

Analysis: The boronic acid will typically be more polar and elute earlier than the less polar 3,5-Dibromopyridine degradation product. Quantify purity by peak area percentage.

Conclusion

While 3,5-Dibromopyridine-4-boronic acid is an invaluable tool in chemical synthesis, its inherent instabilities—primarily protodeboronation and oxidation—necessitate rigorous storage and handling protocols. By maintaining a cool, dry, and inert environment, researchers can significantly extend the shelf-life and ensure the integrity of this reagent. Implementing routine analytical checks provides an essential layer of quality control, safeguarding against the use of degraded material and ensuring the generation of reliable, reproducible scientific data.

References

-

Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]

-

Core. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Retrieved from [Link]

-

Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

-

RSC Publishing. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. New Journal of Chemistry. Retrieved from [Link]

-

ConnectSci. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

- Wu, S., Waugh, W., & Stella, V. J. (2000). Degradation Pathways of a Peptide Boronic Acid Derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758–765.

-

U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]

-

SAGE Journals. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Retrieved from [Link]

-

Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

-

PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America. Retrieved from [Link]

-

ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Retrieved from [Link]

-

PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

ResearchGate. (2025). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

-

RSC Publishing. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

ResearchGate. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. Retrieved from [Link]

-

University of California, Riverside EH&S. (n.d.). Corrosive Storage Guidelines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... Retrieved from [Link]

-

Fisher Scientific. (2023). Safety Data Sheet - (2-Methylpropyl)boronic acid. Retrieved from [Link]

-

Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Retrieved from [Link]

-

ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

-

PubMed. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. ACS Macro Letters. Retrieved from [Link]

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectsci.au [connectsci.au]

- 4. Protodeboronation [organic-chemistry.org]

- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. pnas.org [pnas.org]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. laballey.com [laballey.com]

- 12. borax.com [borax.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. blog.storemasta.com.au [blog.storemasta.com.au]

- 15. safety.fsu.edu [safety.fsu.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Commercial availability of 3,5-Dibromopyridine-4-boronic acid

An In-Depth Technical Guide to the Commercial Availability and Application of 3,5-Dibromopyridine-4-boronic acid

Authored by a Senior Application Scientist

Introduction: The Strategic Value of 3,5-Dibromopyridine-4-boronic acid in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available reagents, halogenated heterocyclic boronic acids stand out for their versatility, particularly in palladium-catalyzed cross-coupling reactions. 3,5-Dibromopyridine-4-boronic acid is a prime exemplar of such a reagent, offering a trifunctionalized pyridine core. Its utility stems from the orthogonal reactivity of its three functional handles: a boronic acid at the 4-position, poised for Suzuki-Miyaura coupling, and two bromine atoms at the 3- and 5-positions, which can be sequentially and selectively functionalized in subsequent cross-coupling steps.

This guide provides an in-depth analysis of the commercial availability of 3,5-Dibromopyridine-4-boronic acid, outlines a robust laboratory-scale synthesis protocol for instances where commercial sourcing is not viable, and explores its primary applications, focusing on the mechanistic underpinnings of its reactivity. The content herein is curated for researchers, scientists, and drug development professionals who require a comprehensive understanding of this high-value synthetic intermediate.

Part 1: Commercial Sourcing and Availability

For research and development programs operating under tight deadlines, direct procurement of key intermediates is the most efficient route. 3,5-Dibromopyridine-4-boronic acid is available from a number of specialized chemical suppliers. However, it is typically synthesized on demand or stocked in limited quantities, classifying it as a research-grade chemical rather than a bulk commodity. The pricing reflects its multi-step synthesis and purification requirements.

Below is a summary of representative commercial suppliers. Researchers are advised to request quotes directly from these vendors, as pricing and availability are subject to change.

| Supplier | Typical Purity | Available Quantities | Notes |

| AK Scientific, Inc. | ≥95% | 1g, 5g | Research and development quantities. |

| AccelPharmtech | Custom | 25g | Larger quantities may be available upon request.[1] |

| Atlantic Research Chemicals | ≥95% | 1g, 5g, 10g | Often available for immediate dispatch.[1] |

| Crysdot | Custom | 5g | Specializes in complex organic building blocks.[1] |

Disclaimer: This table is for informational purposes only and does not constitute an endorsement of any specific supplier. Pricing and stock levels are dynamic.

Part 2: Laboratory Synthesis Protocol

While commercially available, there are compelling reasons for a laboratory to synthesize 3,5-Dibromopyridine-4-boronic acid in-house, including cost-effectiveness for larger quantities, supply chain independence, or the need for isotopic labeling. The synthesis is a two-step process starting from the readily available 3,5-dibromopyridine.

The core of this synthesis is a directed ortho-metalation (DoM) reaction. The nitrogen atom of the pyridine ring directs deprotonation to the adjacent C4 position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting organolithium intermediate is then quenched with a borate ester to form the boronate ester, which is subsequently hydrolyzed to the desired boronic acid.

Experimental Workflow: Synthesis of 3,5-Dibromopyridine-4-boronic acid

Caption: Workflow for the two-step synthesis of the target compound.

Detailed Step-by-Step Methodology

Materials:

-

Diisopropylamine (anhydrous)

-

n-Butyllithium (2.5 M in hexanes)

-

Triisopropyl borate

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (2 M)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Protocol:

-

Preparation of LDA (in situ): In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to generate LDA.

-

Lithiation: Dissolve 3,5-dibromopyridine (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under nitrogen. Cool this solution to -78 °C. Transfer the LDA solution prepared in Step 1 to the 3,5-dibromopyridine solution via cannula, ensuring the internal temperature remains below -70 °C. Stir the resulting dark solution at -78 °C for 1-2 hours. Formation of the 4-lithiated species is critical for the subsequent step.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.5 equivalents) dropwise, again maintaining a temperature of -78 °C. The causality here is crucial: adding the borate ester to the cold organolithium prevents undesired side reactions and ensures efficient capture to form the boronate ester intermediate.

-

Workup and Hydrolysis: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of 2 M aqueous HCl. This protonolysis step hydrolyzes the boronate ester to the final boronic acid.

-

Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3,5-Dibromopyridine-4-boronic acid as a solid.

Part 3: Core Applications in Drug Discovery and Materials Science

The primary utility of 3,5-Dibromopyridine-4-boronic acid is as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[4] This Nobel Prize-winning reaction is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[4] The boronic acid moiety is a key functional group in drug discovery, not only as a synthetic handle but also as a pharmacophore in its own right, as seen in approved drugs like Bortezomib.[5][6]

The Suzuki-Miyaura Coupling Mechanism

The reaction couples the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The base is essential for activating the boronic acid to facilitate the transmetalation step.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Advantage: Sequential Cross-Coupling

The true power of 3,5-Dibromopyridine-4-boronic acid lies in the differential reactivity of its halogen atoms. The bromine atoms are less reactive than the boronic acid in Suzuki coupling under standard conditions. This allows for a synthetic strategy where the 4-position is first coupled with an aryl halide. The resulting product, a 4-aryl-3,5-dibromopyridine, still possesses two bromine "handles" for subsequent, distinct cross-coupling reactions. This enables the programmed, site-selective synthesis of complex, polysubstituted pyridine scaffolds, which are prevalent in pharmaceuticals and functional materials.[8] This approach is highly valued in the construction of chemical libraries for structure-activity relationship (SAR) studies.[9]

Conclusion

3,5-Dibromopyridine-4-boronic acid is a sophisticated and highly valuable building block for advanced organic synthesis. While commercially available from specialized suppliers for immediate use in research, its synthesis is accessible for laboratory-scale production. Its trifunctional nature provides a platform for elegant and efficient molecular construction, particularly through sequential Suzuki-Miyaura cross-coupling reactions. For professionals in drug discovery and materials science, a thorough understanding of this reagent's sourcing, synthesis, and reactivity is essential for leveraging its full strategic potential in the development of novel chemical entities.

References

-

The Royal Society of Chemistry. Experimental section Materials and synthesis. Available from: [Link]

-

go-scientific.com. 3,5-dibromopyridine suppliers USA. Available from: [Link]

-

Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

-

Organic Syntheses. 3-pyridylboronic acid. Available from: [Link]

- Google Patents. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.

- Google Patents. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Available from: [Link]

-

Amerigo Scientific. 3,5-Dibromopyridine-4-carboxylic acid (95%). Available from: [Link]

-

LabAlley. 2, 5-Dibromopyridine-3-boronic acid, min 97%, 5 grams. Available from: [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

-

PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

ResearchGate. Design and discovery of boronic acid drugs | Request PDF. Available from: [Link]

-

PubMed. Design and discovery of boronic acid drugs. Available from: [Link]

-

ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. Available from: [Link]

-

ResearchGate. Recent developments with boron as a platform for novel drug design. Available from: [Link]

Sources

- 1. 3,5-Dibromopyridine-4-boronic acid price,buy 3,5-Dibromopyridine-4-boronic acid - chemicalbook [m.chemicalbook.com]

- 2. 3,5-Dibromopyridine, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 3,5-Dibromopyridine 99 625-92-3 [sigmaaldrich.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chemimpex.com [chemimpex.com]

- 9. chemrxiv.org [chemrxiv.org]

Introduction: The Role of 3,5-Dibromopyridine-4-boronic acid in Modern Drug Discovery

An In-Depth Technical Guide to the Safe Handling of 3,5-Dibromopyridine-4-boronic acid

3,5-Dibromopyridine-4-boronic acid is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Boronic acids, in general, are highly valued for their versatile reactivity, stability, and relatively low toxicity, which has led to the successful development of several FDA-approved drugs, including the proteasome inhibitor Bortezomib.[1][2][3] The pyridine scaffold, coupled with the boronic acid functional group, makes this reagent a key component in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecular architectures with potential therapeutic applications, such as kinase and enzyme inhibitors.[4][5]

The unique electronic properties of the boronic acid moiety—acting as a Lewis acid—allow it to form reversible covalent bonds with biological targets, a mechanism exploited in the design of potent enzyme inhibitors.[6] Given its pivotal role in the synthesis of novel pharmaceutical candidates, a comprehensive understanding of its safe handling, storage, and emergency management is not merely a regulatory formality but a prerequisite for ensuring laboratory safety and experimental integrity. This guide provides a detailed framework for researchers and scientists working with this compound.

Section 1: Hazard Identification and Risk Profile

All laboratory chemicals should be handled with the recognition that they may possess unknown hazards.[7] 3,5-Dibromopyridine-4-boronic acid, like its structural analogs, presents a specific set of risks that must be managed. The primary hazards are associated with direct contact and inhalation.

GHS Hazard Classification: Based on data from analogous compounds, 3,5-Dibromopyridine-4-boronic acid is classified as follows:

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[8][9][10]

-

Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[8][9][11]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled as a dust.[8][9][11][12]

-

Acute Toxicity - Oral (Category 4): Harmful if swallowed.[9][12]

Skin contact may lead to inflammation, itching, redness, or blistering.[8] Eye contact can result in significant irritation and potential damage.[8] Inhalation of the fine powder can irritate the mucous membranes and upper respiratory tract.[9][11]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[8][9] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[8][9] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[9] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[8][9] |

Section 2: The Hierarchy of Controls: A Systematic Approach to Safety

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Relying solely on Personal Protective Equipment (PPE) is the last line of defense; a robust safety protocol incorporates controls from the top of the hierarchy downwards.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Causality in Practice:

-

Engineering Controls: The primary and most critical control for handling solid 3,5-Dibromopyridine-4-boronic acid is a certified chemical fume hood.[13] This is because it physically contains the dust and vapors, preventing inhalation, which is a major exposure route.[11] A well-ventilated area is the minimum requirement, but a fume hood is the standard for best practice.[8][9]

-

Administrative Controls: Standard Operating Procedures (SOPs), such as this guide, are crucial. They ensure that all users are aware of the hazards and follow the same validated procedures. Proper labeling of containers and designated work areas are also essential administrative controls.[9][14]

-

Personal Protective Equipment (PPE): PPE is used to protect the individual in case of a failure of higher-level controls (e.g., a spill). It is not a substitute for working in a fume hood.

Section 3: Personal Protective Equipment (PPE) Protocol

A comprehensive suite of PPE is mandatory to prevent exposure during handling.[15] All PPE must be inspected for integrity before each use.

| PPE Category | Specification | Rationale and Best Practices |

| Eye/Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant splash risk.[13][16] | Protects eyes from airborne dust particles and accidental splashes.[15] Standard safety glasses are insufficient; splash-proof goggles are required. |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile).[15] | Prevents skin contact and irritation.[10] Gloves should be inspected before use and changed immediately if contamination is suspected. Use proper removal technique to avoid contaminating skin.[7] |

| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[15] | Protects skin from accidental spills and contact. An impervious apron should be considered when transferring larger quantities. |